Isocholic acid, also known as 3-epicholic acid, is a naturally occurring bile acid. [, , , ] It is an epimer of cholic acid, differing only in the configuration of the hydroxyl group at the C3 position. [, ] Isocholic acid is found in the bile of various species, including fish, penguins, and chickens. [] While cholic acid is a primary bile acid synthesized directly from cholesterol in the liver, isocholic acid is considered a secondary bile acid, formed through the bacterial modification of primary bile acids in the intestine. [, ] In scientific research, isocholic acid serves as a valuable tool for studying bile acid metabolism, transport, and physiological functions. [, ]
This compound is classified as a bile acid, a category of steroid acids derived from cholesterol. Bile acids play crucial roles in the emulsification of fats and the absorption of fat-soluble vitamins in the intestine. The specific structure of 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid allows it to interact with specific receptors involved in metabolic regulation, such as the Farnesoid X receptor (FXR) .
The synthesis of 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid typically involves hydroxylation reactions on cholanic acid derivatives.
The molecular formula of 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid is , with a molecular weight of approximately 408.57 g/mol. The structure features:
C[C@H](CCC(=O)O)[C@H]1CC[C@H]2[C@@H]3[C@H](O)C[C@@H]4C[C@H](O)CC[C@]4(C)[C@H]3C[C@H](O)[C@]12C
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
.3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid participates in several chemical reactions:
Reagents commonly used include:
The major products from these reactions include various derivatives with altered functional groups that may exhibit different biological activities compared to the parent compound .
The mechanism of action for 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid primarily involves its interaction with the Farnesoid X receptor (FXR).
FXR regulates genes involved in bile acid synthesis and metabolism:
This interaction highlights the compound's role in maintaining metabolic balance and its potential therapeutic implications for liver diseases and metabolic disorders .
The compound exhibits unique properties due to its specific stereochemistry which influences its biological activity .
3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid has several scientific applications:
These applications underscore its importance in both basic research and potential clinical settings .
The compound is systematically named 3β,7α,12α-trihydroxy-5β-cholan-24-oic acid, reflecting its cholane backbone with specific hydroxyl group orientations. Its molecular formula is C₂₄H₄₀O₅, with a molecular weight of 408.57 g/mol [1] [9]. Registry identifiers include:
It is classified under the sterol lipid superclass, specifically as a C₂₄ bile acid derivative [7]. The IUPAC name explicitly denotes the carboxyl group at C24 (cholan-24-oic acid) and hydroxyl groups at positions 3, 7, and 12, with β/α stereochemistry indicated for each.
Table 1: Registry Identifiers
Database | Identifier |
---|---|
CAS Registry | 3338-16-7 |
PubChem | 5283870 |
ChEBI | 88105 |
LIPID MAPS | LMST04010086 |
HMDB | HMDB0000419 |
The stereochemistry is defined by three key features:
This stereoisomer is also termed isocholic acid or 3-epicholic acid, highlighting its epimerization at C3 relative to cholic acid [7] [9].
Isocholic acid belongs to the trihydroxy-substituted C₂₄ bile acid family. Key structural differentiators include:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: